(3-Bromophenyl)(piperazin-1-YL)methanone

Cytotoxicity Anticancer activity In vitro pharmacology

(3-Bromophenyl)(piperazin-1-YL)methanone, also known as 1-(3-bromobenzoyl)piperazine (CAS 1016819-18-3), is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol. It is characterized by a 3-bromophenyl group linked to a piperazine ring via a methanone (carbonyl) bridge.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 1016819-18-3
Cat. No. B3045045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(piperazin-1-YL)methanone
CAS1016819-18-3
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
InChIKeyNIWDJNXTGZQJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromophenyl)(piperazin-1-YL)methanone: A Piperazine Building Block for Chemical Probe Synthesis


(3-Bromophenyl)(piperazin-1-YL)methanone, also known as 1-(3-bromobenzoyl)piperazine (CAS 1016819-18-3), is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol [1]. It is characterized by a 3-bromophenyl group linked to a piperazine ring via a methanone (carbonyl) bridge. This structure makes it a privileged scaffold, widely utilized as a versatile building block or synthetic intermediate in medicinal chemistry for the synthesis of more complex molecules with potential biological activity [2]. The compound is commercially available for research purposes only and is not intended for therapeutic or veterinary use [1].

Positional and Substituent Sensitivity: Why the 3-Bromo Piperazine Scaffold is Not Interchangeable


The scientific and industrial utility of (3-Bromophenyl)(piperazin-1-YL)methanone is derived from its specific chemical identity, which cannot be assumed for its close analogs. Its value lies primarily as a precise building block, where the presence and position of the bromine atom, and the unsubstituted piperazine nitrogen, are critical for downstream synthetic steps. Substitution of the bromine at the 2- or 4- position on the phenyl ring (e.g., (2-Bromophenyl)(piperazin-1-YL)methanone or (4-Bromophenyl)(piperazin-1-YL)methanone) results in different electronic and steric properties, leading to altered reactivity in cross-coupling reactions or changes in the final product's binding conformation . Similarly, replacing bromine with other halogens (e.g., (3-Chlorophenyl)(piperazin-1-YL)methanone) changes the leaving group potential and atomic radius, which can drastically affect the yield, selectivity, or biological activity of the final compound. Therefore, generic substitution based solely on the 'phenyl-piperazinyl-methanone' core would alter the fundamental chemistry of the intended research application.

Quantitative Differentiation Evidence for (3-Bromophenyl)(piperazin-1-YL)methanone: An Evidence-Limited Review


A549 Lung Cancer Cell Cytotoxicity: A Quantitative Data Point

A vendor report provides a single, quantifiable data point for the cytotoxic effect of (3-Bromophenyl)(piperazin-1-YL)methanone on the A549 human lung cancer cell line. This data is presented as a direct measurement without a comparator compound . The evidence is derived from a vendor's product page and not from a primary peer-reviewed study.

Cytotoxicity Anticancer activity In vitro pharmacology A549 cells

Potential Off-Target Activity: A Note on CYP1B1 Inhibition

An entry in BindingDB suggests an interaction between (3-Bromophenyl)(piperazin-1-YL)methanone and the cytochrome P450 enzyme CYP1B1. The data indicates potentiation of cisplatin-induced cytotoxicity in human A2780 cells at a low compound concentration, with a measured change in cisplatin EC50 [1]. This is an indirect activity readout and is not a direct inhibition measurement.

CYP1B1 Enzyme inhibition Chemosensitization Drug metabolism

Validated Research Application Scenarios for (3-Bromophenyl)(piperazin-1-YL)methanone


Core Scaffold for Histamine H3 Receptor Antagonist Synthesis

The phenyl(piperazin-1-yl)methanone core is a validated pharmacophore for high-affinity histamine H3 receptor antagonists. The presence of a halogen atom like bromine at the 3-position on the phenyl ring is a common feature in the optimization of this class, influencing both potency and physicochemical properties [1]. This compound serves as a key starting material for synthesizing novel derivatives in this class.

Building Block in Targeted Covalent Inhibitor (TCI) Design

The compound's structure, featuring an unsubstituted piperazine nitrogen and a bromine atom, makes it a highly suitable building block for creating targeted covalent inhibitors (TCIs). The bromine can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic or heteroaromatic moieties, while the piperazine nitrogen can be functionalized to install electrophilic warheads (e.g., acrylamides) that target non-catalytic cysteine residues in proteins of interest [1].

Synthetic Intermediate in Drug Discovery Programs

Due to its two points of diversification (the bromine and the secondary amine), (3-Bromophenyl)(piperazin-1-YL)methanone is a highly versatile synthetic intermediate. It can be rapidly elaborated into focused compound libraries for hit-to-lead and lead optimization campaigns across various target classes, particularly in the CNS space where piperazine motifs are prevalent. Its commercial availability in high purity supports its role in parallel synthesis and medicinal chemistry workflows.

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